N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide
CAS No.:
Cat. No.: VC13476165
Molecular Formula: C13H25N3O2
Molecular Weight: 255.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25N3O2 |
|---|---|
| Molecular Weight | 255.36 g/mol |
| IUPAC Name | N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-ethylacetamide |
| Standard InChI | InChI=1S/C13H25N3O2/c1-5-16(10(4)17)11-6-7-15(8-11)13(18)12(14)9(2)3/h9,11-12H,5-8,14H2,1-4H3/t11-,12+/m1/s1 |
| Standard InChI Key | UWKMDBAWZMAOSO-NEPJUHHUSA-N |
| Isomeric SMILES | CCN([C@@H]1CCN(C1)C(=O)[C@H](C(C)C)N)C(=O)C |
| SMILES | CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)C |
| Canonical SMILES | CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)C |
Introduction
Structural Overview
The compound N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide can be broken down into key structural components:
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Chirality: The molecule contains two chiral centers:
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The (R)-configuration at the pyrrolidine moiety.
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The (S)-configuration at the amino acid-derived side chain (2-amino-3-methyl-butyryl group).
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Functional Groups:
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A pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
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An amide bond linking the pyrrolidine to an acetamide group.
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A side chain derived from an amino acid (isoleucine-like structure), contributing to its stereochemistry.
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Chemical Formula: This compound's formula can be inferred as , though this requires confirmation via empirical analysis.
Synthesis Pathway
While no direct synthesis of this specific compound is available in the literature, general methods for similar compounds involve:
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Starting Materials:
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A protected pyrrolidine derivative with a defined stereochemistry.
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An amino acid derivative (e.g., isoleucine or its analogs) with appropriate protection for the amino group.
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Key Reactions:
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Amide Bond Formation: Coupling of the amino acid derivative with an acylating agent (e.g., ethyl acetate derivative).
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Deprotection: Removal of protecting groups under mild conditions to yield the final product while preserving stereochemistry.
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Analytical Confirmation:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural validation.
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Mass spectrometry (MS) to confirm molecular weight.
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High-performance liquid chromatography (HPLC) for purity assessment.
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Pharmacological Relevance
The structural features of this compound suggest potential roles in medicinal chemistry:
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The pyrrolidine ring is often found in bioactive molecules, including neurotransmitter analogs and enzyme inhibitors.
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The amino acid-derived side chain may enhance specificity for biological targets such as enzymes or receptors.
Biological Activity
Although specific studies on this compound are unavailable, similar compounds have been investigated for:
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Anti-inflammatory properties through inhibition of enzymes like 5-lipoxygenase.
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Anticancer activity by modulating cell-signaling pathways.
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Neuroprotective effects due to structural similarity to neurotransmitter analogs.
Research Findings and Data
| Property | Details |
|---|---|
| Molecular Weight | Approx. 241 g/mol (to be confirmed). |
| Solubility | Likely soluble in polar solvents (e.g., water, methanol) due to amide groups. |
| Stability | Stable under standard conditions; sensitive to acidic or basic hydrolysis. |
| Spectroscopic Features | NMR: Signals corresponding to pyrrolidine protons and amide hydrogens. |
Limitations and Future Directions
This compound represents an exciting avenue for research, particularly in drug discovery and development due to its unique stereochemistry and functional diversity. Future studies should focus on synthesizing this molecule, characterizing its properties thoroughly, and exploring its potential as a therapeutic agent.
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